![molecular formula C19H34O2 B149864 Methyl linolelaidate CAS No. 2566-97-4](/img/structure/B149864.png)
Methyl linolelaidate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoelaidic Acid methyl ester can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Linoelaidic Acid methyl ester involves the hydrogenation of vegetable oils followed by esterification. The process includes the use of high-pressure hydrogenation reactors and continuous flow systems to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
Linoelaidic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and esters.
Scientific Research Applications
Biological and Pharmacological Applications
1.1 Anti-inflammatory Properties
Research indicates that methyl linolelaidate may exhibit anti-inflammatory effects. Studies have shown its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
1.2 Antioxidant Activity
this compound has been studied for its antioxidant properties. It may help mitigate oxidative stress in biological systems, thereby contributing to cellular protection against damage caused by free radicals .
1.3 Metabolomics Research
In metabolomics, this compound serves as a biomarker for various health conditions. Its presence and concentration can be indicative of metabolic disorders, making it a valuable compound in the study of disease mechanisms .
Food Industry Applications
2.1 Emulsifier and Stabilizer
Due to its unique fatty acid structure, this compound can act as an emulsifier in food products. Its ability to stabilize emulsions makes it useful in various food formulations, enhancing texture and shelf-life .
2.2 Flavoring Agent
this compound is also explored for its potential as a flavoring agent in food products. Its sensory properties can enhance the overall flavor profile of certain foods, contributing to consumer preferences .
Cosmetic and Personal Care Products
3.1 Skin Conditioning Agent
In cosmetics, this compound is utilized for its skin-conditioning properties. It helps improve skin texture and hydration, making it a popular ingredient in moisturizers and lotions .
3.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity, which can be beneficial in personal care products aimed at preventing skin infections or maintaining hygiene .
Industrial Applications
4.1 Lubricants and Coatings
this compound's chemical properties allow it to be used as a lubricant or additive in industrial coatings. Its ability to reduce friction and wear makes it suitable for various mechanical applications .
4.2 Biodegradable Plastics
Research is ongoing into the use of this compound in the formulation of biodegradable plastics. Its natural origin and favorable properties could contribute to more sustainable materials in packaging and other applications .
Case Studies
6.1 Oxidation Kinetics Study
A study on the oxidation kinetics of this compound demonstrated that its oxidation rates vary significantly based on environmental conditions such as temperature and concentration . The findings suggest that controlling these factors can enhance the stability of formulations containing this compound.
6.2 Metabolomic Profiling
In a metabolomic study focused on cancer research, this compound was identified as a significant metabolite linked to specific cancer types, providing insights into potential therapeutic targets .
Mechanism of Action
The mechanism of action of Linoelaidic Acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid methyl ester: A cis,cis isomer of Linoelaidic Acid methyl ester with similar chemical properties but different biological effects.
Elaidic Acid methyl ester: Another trans fatty acid methyl ester with a single trans double bond.
Vaccenic Acid methyl ester: A trans fatty acid of animal origin with less health risk compared to Linoelaidic Acid methyl ester.
Uniqueness
Linoelaidic Acid methyl ester is unique due to its trans,trans configuration, which imparts distinct chemical and biological properties compared to its cis isomers and other trans fatty acids . Its presence in partially hydrogenated vegetable oils and its impact on cardiovascular health make it a compound of significant interest in both research and industry .
Biological Activity
Methyl linolelaidate, a fatty acid methyl ester derived from linoleic acid, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
- Chemical Formula : C₁₉H₃₄O₂
- Molecular Weight : Approximately 294.47 g/mol
- Structure : Contains two trans double bonds at the 9th and 12th carbon positions.
This compound is primarily found in various plants, including Leonurus japonicus and Ageratum conyzoides, where it may play roles in cellular processes and plant defense mechanisms.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anti-inflammatory Effects : The compound has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Antioxidant Properties : this compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative agents .
- Antifungal Activity : Studies have highlighted its antifungal properties, particularly against pathogenic fungi such as Paracoccidioides spp. The minimum inhibitory concentration (MIC) for this compound against these fungi has been reported at 62.5 µg/mL, suggesting significant antifungal potential .
Biological Activities
The following table summarizes the biological activities of this compound based on current research:
Case Studies
- Antifungal Study : A study evaluating fatty acid methyl esters (FAMEs), including this compound, demonstrated potent antifungal activity against clinical isolates of Candida species. The study found that FAMEs with higher concentrations of this compound exhibited better antifungal efficacy, with MIC values indicating effectiveness against multiple fungal strains .
- Antioxidant Activity Evaluation : In a comparative analysis of various fatty acid esters, this compound was shown to possess significant antioxidant capabilities, comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This was evidenced by its ability to reduce DPPH radical levels in vitro .
Research Findings
Recent studies have further elucidated the biological impacts of this compound:
- Inhibition of Lipid Peroxidation : this compound has been shown to inhibit lipid peroxidation processes, which are critical in the pathogenesis of various diseases associated with oxidative stress .
- Cellular Interaction Studies : Investigations into how this compound interacts with cell membranes revealed its potential to modulate membrane fluidity and permeability, influencing cellular signaling pathways.
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
Record name | Methyl linolelaidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl octadeca-9,12-dienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl linolelaidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl linoleate hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, safflower-oil, Me esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fatty acids, safflower-oil, Me esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL LINOLELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl linolelaidate and what is its molecular formula and weight?
A1: this compound is the methyl ester of linoleic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Its molecular formula is C19H34O2, and its molecular weight is 294.48 g/mol.
Q2: What is the significance of this compound being found in natural products like Crocodylus moreletii oil and Hura crepitans seed oil?
A2: The presence of this compound in Crocodylus moreletii oil [] and Hura crepitans seed oil [] highlights its natural occurrence. While these sources might not be conventional, it indicates the potential for further exploration of these natural resources for biodiesel production or other applications.
Q3: How does the structure of this compound influence its oxidation stability?
A3: this compound contains two double bonds, making it susceptible to oxidation. This characteristic is particularly relevant in the context of biodiesel production [], where high oxidation stability is desirable. Partial hydrogenation can be employed to reduce the number of double bonds and improve its stability.
Q4: How is Gas Chromatography-Mass Spectrometry (GC-MS) used to analyze this compound?
A5: GC-MS is a powerful analytical technique used for identifying and quantifying this compound in various samples, including plant extracts [, ] and biodiesel products [, , ]. The technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratios. This allows researchers to determine the presence and amount of this compound in a sample.
Q5: What are the potential antibacterial properties of fixed oils containing this compound?
A6: Studies have shown that fixed oils extracted from plants like Bridelia stipularis, which contain this compound as a major component, exhibit antibacterial activity []. This suggests that this compound, along with other compounds in the oil, may contribute to the observed antibacterial effects. Further research is needed to isolate and confirm the specific role of this compound in this context.
Q6: What is the significance of identifying compounds like this compound in traditional medicine, such as the use of Aspilia africana leaf extract for ulcer treatment?
A8: The identification of this compound in the methanolic leaf extract of Aspilia africana [], a plant traditionally used for ulcer treatment, raises interesting research avenues. Further studies can investigate if this compound contributes to the extract's observed gastroprotective effects, potentially leading to the development of novel ulcer treatments.
Q7: Beyond biodiesel and potential medicinal properties, are there other applications of this compound being explored?
A9: Research on this compound extends beyond biodiesel and potential medicinal applications. Its presence in various plant extracts and its chemical properties make it a subject of interest in fields like organic synthesis [] and material science. For instance, its reactivity with peroxides is being investigated [], highlighting its potential use as a building block for synthesizing other valuable chemicals.
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